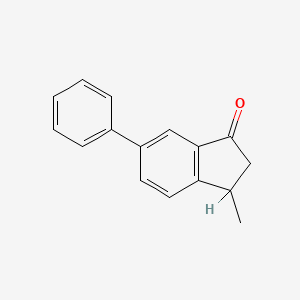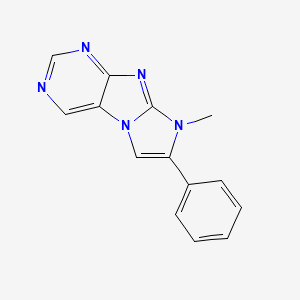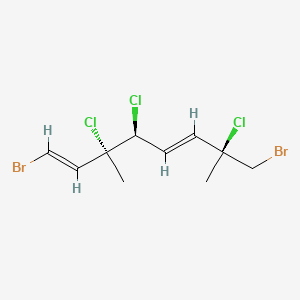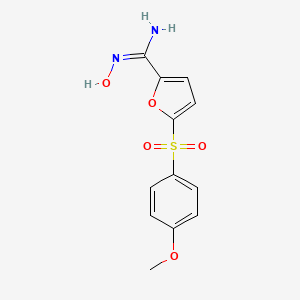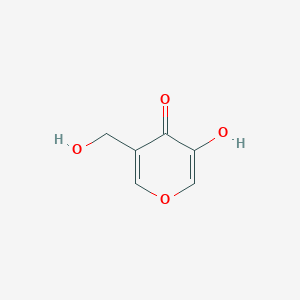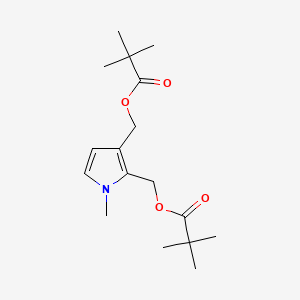
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole is an organic compound characterized by its unique structure, which includes two trimethylacetoxymethyl groups attached to a 1-methylpyrrole core
Preparation Methods
The synthesis of 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole typically involves the reaction of 1-methylpyrrole with trimethylacetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylacetoxymethyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylacetoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Scientific Research Applications
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes, particularly those involving pyrrole derivatives.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole involves its interaction with molecular targets through its functional groups. The trimethylacetoxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include nucleophilic attack on the pyrrole ring or substitution reactions at the trimethylacetoxymethyl groups.
Comparison with Similar Compounds
Similar compounds to 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole include:
2,3-Bis(trimethylsilyl)pyrrole: Similar in structure but with trimethylsilyl groups instead of trimethylacetoxymethyl groups.
2,3-Bis(phenylamino)quinoxaline: Contains a quinoxaline core with phenylamino groups, showing different reactivity and applications.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups exhibit similar chemical inertness and large molecular volume, making them useful in various applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from other similar compounds.
Properties
CAS No. |
68384-91-8 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[2-(2,2-dimethylpropanoyloxymethyl)-1-methylpyrrol-3-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)14(19)21-10-12-8-9-18(7)13(12)11-22-15(20)17(4,5)6/h8-9H,10-11H2,1-7H3 |
InChI Key |
SGIYQJGAZFTJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=C(N(C=C1)C)COC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


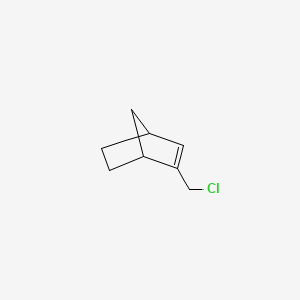
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
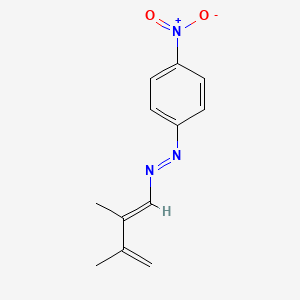

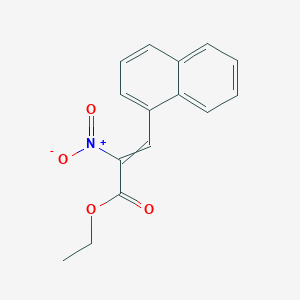
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)

